molecular formula C18H18ClNO4 B4028069 ethyl 4-{[2-(3-chlorophenoxy)propanoyl]amino}benzoate

ethyl 4-{[2-(3-chlorophenoxy)propanoyl]amino}benzoate

Cat. No.: B4028069
M. Wt: 347.8 g/mol
InChI Key: PERFVTPXBNGAJD-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-(3-chlorophenoxy)propanoyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid derivative, which is further substituted with a 3-chlorophenoxypropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[2-(3-chlorophenoxy)propanoyl]amino}benzoate typically involves a multi-step process:

    Formation of 3-chlorophenoxypropanoic acid: This can be achieved by reacting 3-chlorophenol with 3-chloropropanoic acid under basic conditions.

    Amidation: The 3-chlorophenoxypropanoic acid is then reacted with 4-aminobenzoic acid to form the corresponding amide.

    Esterification: Finally, the amide is esterified with ethanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[2-(3-chlorophenoxy)propanoyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 4-{[2-(3-chlorophenoxy)propanoyl]amino}benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound may be utilized in the development of advanced materials with specific properties.

    Biological Studies: Researchers may study its interactions with biological systems to understand its potential effects and mechanisms of action.

Mechanism of Action

The mechanism of action of ethyl 4-{[2-(3-chlorophenoxy)propanoyl]amino}benzoate involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 4-{[2-(3-chlorophenoxy)propanoyl]amino}benzoate can be compared with similar compounds such as:

    Ethyl 4-{[2-(4-chlorophenoxy)propanoyl]amino}benzoate: Similar structure but with a different position of the chlorine atom.

    Ethyl 4-{[2-(3-bromophenoxy)propanoyl]amino}benzoate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 4-{[2-(3-methylphenoxy)propanoyl]amino}benzoate: Similar structure but with a methyl group instead of chlorine.

Properties

IUPAC Name

ethyl 4-[2-(3-chlorophenoxy)propanoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-3-23-18(22)13-7-9-15(10-8-13)20-17(21)12(2)24-16-6-4-5-14(19)11-16/h4-12H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERFVTPXBNGAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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